molecular formula C8H12ClN3O2 B13673870 Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride

Cat. No.: B13673870
M. Wt: 217.65 g/mol
InChI Key: LJHZGRSEFLCHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride is a heterocyclic compound that belongs to the imidazole and pyrazole family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. This can be achieved using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles. The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new drugs for various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazo[1,2-b]pyrazole,2,3-dihydro-: Shares a similar core structure but lacks the ethyl ester and hydrochloride groups.

    6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4] thiadiazole: Another imidazole derivative with different substituents.

Uniqueness

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate;hydrochloride

InChI

InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)6-5-7-9-3-4-11(7)10-6;/h5,9H,2-4H2,1H3;1H

InChI Key

LJHZGRSEFLCHJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CCNC2=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.